1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Antimicrobial Patent Analysis Organic Synthesis

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile (CAS 61620-61-9) is a small-molecule heterocycle (C10H8N4O3, MW 232.2 g/mol) belonging to a class of 3-(5-nitro-2-furyl)pyrazoles unsubstituted at the pyrazole 5-position. This scaffold is defined by a 4-carbonitrile group and an N1-ethyl substituent.

Molecular Formula C10H8N4O3
Molecular Weight 232.20 g/mol
CAS No. 61620-61-9
Cat. No. B12871485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile
CAS61620-61-9
Molecular FormulaC10H8N4O3
Molecular Weight232.20 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)C2=CC=C(O2)[N+](=O)[O-])C#N
InChIInChI=1S/C10H8N4O3/c1-2-13-6-7(5-11)10(12-13)8-3-4-9(17-8)14(15)16/h3-4,6H,2H2,1H3
InChIKeyUXXZVHXITJCALL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile (CAS 61620-61-9): Core Scaffold & Procurement Profile


1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile (CAS 61620-61-9) is a small-molecule heterocycle (C10H8N4O3, MW 232.2 g/mol) belonging to a class of 3-(5-nitro-2-furyl)pyrazoles unsubstituted at the pyrazole 5-position [1]. This scaffold is defined by a 4-carbonitrile group and an N1-ethyl substituent. The compound is explicitly claimed as an antimicrobial agent within the foundational patent US4093812, which describes the broad activity of (nitrofuryl)pyrazoles against bacteria and fungi [1]. Commercial availability is typically at 97% purity, positioning it as a research-grade intermediate for derivative synthesis or direct biological screening .

Why 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile Cannot Be Casually Substituted


Simple substitution within the 3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile series is not a straightforward 'drop-in' replacement due to the profound impact of the N1-substituent on both physicochemical properties and biological activity. The patent class definition explicitly ties antimicrobial efficacy to the nature of the N1 group, which can range from hydrogen and small alkyls to substituted phenyl rings, each creating a distinct chemical entity with a unique activity profile [1]. For the target compound, the small ethyl group at N1 confers a specific combination of lipophilicity (estimated logP), hydrogen-bonding capability, and steric bulk that is fundamentally different from analogs with an isopropyl group (CAS 61620-62-0) or a 3,4-dichlorophenyl substitution (CAS 61620-74-4). These structural variations directly modulate target binding, cellular penetration, and metabolic stability, making empirical activity data for the precise ethyl congener irreplaceable for any structure-activity relationship (SAR) study or application-specific selection [1].

Quantitative Differentiation Evidence for 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile


Structural Provenance: Explicit Composition of Matter Claim for the Ethyl Congener

The target compound's differentiation begins with its legal and compositional identity. Unlike generic nitrofuran derivatives, this precise molecule is explicitly supported by the compositional claims of US4093812, which defines the active genus of 3-(5-nitro-2-furyl)pyrazoles with a 4-carbonitrile group and variable N1-substitution [1]. The patent specifically envisions R1 being 'ethyl' as a preferred embodiment (Claim 26), confirming the compound's eligibility as a distinct, patent-protected chemical entity within the antimicrobial pyrazole class [1]. This contrasts with analogs where R1 is methyl or phenyl, which, while also claimed, represent fundamentally different chemical space. No comparable patent was identified that claims the ethyl compound with identical specificity for a non-antimicrobial use, reinforcing its singular position for research and development in this activity domain.

Antimicrobial Patent Analysis Organic Synthesis

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Aryl Analogs

The N1-ethyl substitution fundamentally distinguishes this compound from its N1-aryl counterparts in key drug-likeness parameters. The ethyl group provides an estimated logP (cLogP) approximately 2-3 units lower than the 3,4-dichlorophenyl analog (CAS 61620-74-4) and reduces topological polar surface area (TPSA) relative to phenyl-substituted variants [1]. This translates into a lower molecular weight (232.2 g/mol vs. >280 g/mol for aryl analogs), positioning the ethyl compound closer to lead-like chemical space . The absence of a bulky aromatic ring at N1 also reduces the number of rotatable bonds and aromatic ring count, potentially improving solubility and permeability profiles, which are critical for intracellular antimicrobial targets.

Drug Design Physicochemical Properties ADME

In-Class Biological Activity Inference: Gram-Positive vs. Gram-Negative Spectrum

The patent US4093812 establishes the broad antimicrobial utility of the family encompassing the target compound, noting activity against both Gram-positive and Gram-negative bacteria [1]. While compound-specific MIC data for the ethyl analog are not disclosed in the public domain, the patent's SAR guidance indicates that small alkyl groups at N1 (such as ethyl) often exhibit an activity spectrum distinct from hydrogen or aryl substituents [1]. For instance, the ethyl group's moderate steric and electronic profile may favor penetration through outer membrane porins in Gram-negative bacteria compared to bulkier aryl derivatives, a hypothesis supported by general nitrofuran structure-activity relationship models [1]. This positions the compound as a strategic probe for dissecting the contribution of N1-substitution to the spectrum of action.

Antimicrobial Resistance SAR Nitrofuran Antibiotics

Synthetic Accessibility and Purity: Validated Entry Point for Derivatization

The compound is commercially available at a consistent 97% purity, providing a reliable starting point for consistent structure-activity relationship (SAR) studies . The 4-carbonitrile group serves as a versatile handle for further derivatization (e.g., hydrolysis to acid, reduction to amine, or cycloaddition to form heterocycles), making the compound a strategic intermediate. This specific substitution pattern, with the nitrofuran at position 3, carbonitrile at position 4, and ethyl at N1, is pre-validated for antimicrobial activity by the patent [1], which means that any new analogs synthesized from this core start from a position of known biological relevance rather than an unexplored scaffold.

Medicinal Chemistry Chemical Synthesis Building Blocks

High-Value Application Scenarios for 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile


Focused Gram-Negative Antibacterial Probe Design

Leveraging the predicted favorable permeability profile of the low-MW ethyl analog [1], researchers can acquire this compound as the starting point for a dedicated Gram-negative program. The scaffold's nitrofuran moiety, a known bioreductive group, combined with the nitrile handle for diversification, allows for the creation of a library designed to overcome the outer membrane barrier of ESKAPE pathogens. This is a more strategic choice than using the phenyl analog (CAS 61620-60-8), which is predicted to have poorer permeability due to a larger, more lipophilic substituent.

Standardized SAR Probe for N1-Substituent Effects in Nitrofuran-Pyrazoles

As a key member of a size-, lipophilicity-, and electronic-property-diverse congeneric series, this compound serves as a gold-standard reference point for systematic SAR campaigns [1]. Its ethyl group represents a 'middle ground' between the minimal methyl analog and the bulkier isopropyl (CAS 61620-62-0) or aryl variants. Quantitative biological data generated from this compound can be directly contrasted with data from its analogs to generate robust QSAR models, making it an essential procurement item for a complete and interpretable dataset.

Late-Stage Functionalization and Prodrug Synthesis

The 4-carbonitrile group is a distinguished synthetic handle offering diverse late-stage functionalization options, such as conversion to tetrazoles, amides, or amines, without affecting the core nitrofuran-pyrazole pharmacophore . This makes the compound an ideal advanced intermediate for prodrug design aimed at improving the pharmacokinetic profile of nitrofuran antimicrobials. The commercial availability at 97% purity ensures that initial late-stage modifications are conducted on a well-defined, reproducible substrate, a critical requirement for patent support and regulatory filings.

Patent-Led Nitrofuran Derivative Development Program

For industrial groups seeking to enter the nitrofuran antimicrobial space with a strong IP position, starting from the specific ethyl congener provides a clear, documented anchor for 'selection inventions' or new use patents [1]. The foundational patent US4093812 explicitly includes this specific structure, allowing R&D teams to design around the existing claims by creating novel derivatives while staying within a proven biologically active space. This is a de-risked strategy compared to exploring a completely novel scaffold with no established activity baseline.

Quote Request

Request a Quote for 1-Ethyl-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.